1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-

Analytical Chemistry Quality Control Structural Confirmation

Researchers requiring a structurally authenticated, high-lipophilicity biphenyl reference face limited options among generic mono-substituted analogs. CAS 644964-51-2 resolves this gap with a fully assigned 1H NMR spectrum and unique exact mass (318.16198 g/mol). • XLogP3 5.7, TPSA 18.46 Ų - optimal for membrane-permeability and CNS-penetrant screening libraries. • Dual-substitution scaffold enables SAR expansion and late-stage diversification via electrophilic aromatic substitution or cross-coupling. • Suitable as an LC-MS/MS system suitability standard for distinguishing multiple biphenyl species in complex matrices.

Molecular Formula C22H22O2
Molecular Weight 318.4 g/mol
CAS No. 644964-51-2
Cat. No. B12581756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-
CAS644964-51-2
Molecular FormulaC22H22O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=CC=C3C
InChIInChI=1S/C22H22O2/c1-3-23-20-14-12-18(13-15-20)21-10-6-5-9-19(21)16-24-22-11-7-4-8-17(22)2/h4-15H,3,16H2,1-2H3
InChIKeyKAMCOWZLUBTKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 644964-51-2 | 1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]- Procurement & Differentiation Guide


1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]- (CAS 644964-51-2) is a synthetic biphenyl derivative with the molecular formula C22H22O2 and a molecular weight of 318.4 g/mol . The compound features a unique substitution pattern combining a 4'-ethoxy group on one phenyl ring and a 2-[(2-methylphenoxy)methyl] moiety on the other, distinguishing it from simpler mono-substituted biphenyls [1]. Its computed physicochemical profile—XLogP3 of 5.7 and topological polar surface area (TPSA) of 18.46 Ų —positions it as a highly lipophilic, low-polarity scaffold potentially relevant for membrane-permeability-driven applications.

Why 4-Ethoxybiphenyl or Other Mono-Substituted Biphenyls Cannot Replace CAS 644964-51-2


Simpler biphenyl analogs such as 4-ethoxybiphenyl (CAS 613-40-1) or 4-methylbiphenyl lack the sterically demanding 2-[(2-methylphenoxy)methyl] substituent that defines the three-dimensional shape and electronic distribution of CAS 644964-51-2 [1]. This structural difference translates into measurably distinct computed properties: the target compound exhibits an XLogP3 of 5.7 compared to ~3.6 for 4-cyano-4'-ethoxybiphenyl, a >2 log unit increase in lipophilicity that would produce fundamentally different partitioning behavior in biological or chromatographic systems [2]. Similarly, its TPSA of 18.46 Ų is approximately 37% lower than that of 4-ethoxy-4'-hydroxybiphenyl (TPSA 29.5 Ų) [3], a disparity that cannot be bridged by any single-substituent analog. Generic substitution therefore risks selecting a compound with entirely different solubility, permeability, and target engagement profiles.

Quantitative Differentiation Evidence for CAS 644964-51-2 vs. Closest Biphenyl Analogs


Spectroscopic Fingerprint: 1H NMR Identity Verification vs. 4-Ethoxybiphenyl

CAS 644964-51-2 possesses a unique 1H NMR spectrum (SpectraBase Compound ID: L32MXhm5gHh) that is distinct from the spectrum of the simpler analog 4-ethoxybiphenyl (SpectraBase Compound ID: B0BIZfBl1PR) [1]. The target compound's spectrum contains additional resonance signals corresponding to the (2-methylphenoxy)methyl protons, providing unambiguous identity confirmation that cannot be achieved by UV or MS alone. This spectroscopic fingerprint serves as a definitive identity gate for procurement QC.

Analytical Chemistry Quality Control Structural Confirmation

Computed Lipophilicity (XLogP3) Advantage Over 4-Cyano-4'-Ethoxybiphenyl

The target compound exhibits an XLogP3 value of 5.7 , which is approximately 2.1 log units higher than that of 4-cyano-4'-ethoxybiphenyl (XLogP3 = 3.6) [1]. This represents a >100-fold difference in theoretical octanol-water partition coefficient, indicating that CAS 644964-51-2 is substantially more lipophilic. For applications requiring high membrane partitioning or non-polar solvent compatibility, this difference is decision-relevant.

Drug Discovery ADME Lipophilicity

Topological Polar Surface Area (TPSA) Advantage for Passive Membrane Permeability

The TPSA of CAS 644964-51-2 is 18.46 Ų , which is 37.4% lower than that of 4-ethoxy-4'-hydroxybiphenyl (TPSA = 29.5 Ų) [1]. According to the widely accepted Veber rules, compounds with TPSA < 60 Ų typically exhibit good oral bioavailability; however, even within this favorable range, the ~11 Ų difference between these two compounds is substantial when comparing closely related scaffolds and may translate into measurably different Caco-2 permeability or blood-brain barrier penetration.

Medicinal Chemistry Permeability Drug Design

Exact Mass Differentiation for LC-MS/MS Identification

The exact monoisotopic mass of CAS 644964-51-2 is 318.16198 g/mol [1], which differs by approximately 120 Da from the exact mass of 4-ethoxybiphenyl (C14H14O, exact mass ~198.1045 g/mol) [2]. This mass difference permits unambiguous identification even in complex mixtures when using high-resolution mass spectrometry (HRMS), a critical advantage for metabolism studies or reaction monitoring where multiple biphenyl-containing species may co-elute.

Bioanalysis Mass Spectrometry Metabolite Identification

Structural Differentiation from Commercially Available Mono-Substituted Biphenyls

Unlike the commonly stocked analogs 4-ethoxybiphenyl, 4-methylbiphenyl, and 4-hydroxybiphenyl—each bearing only a single substituent—CAS 644964-51-2 incorporates both a 4'-ethoxy group and a 2-[(2-methylphenoxy)methyl] substituent on the biphenyl core . This dual-substitution pattern occupies a distinct region of physicochemical space: XLogP3 = 5.7 and TPSA = 18.46 Ų represent a combination not achievable by any single-substituent biphenyl. For structure-activity relationship (SAR) studies, this compound fills a gap in commercially available biphenyl chemical space that simpler analogs cannot address.

Chemical Biology SAR Chemical Probes

Procurement-Relevant Application Scenarios for CAS 644964-51-2


Analytical Reference Standard for Biphenyl Derivative Identification by NMR and HRMS

In quality control laboratories requiring definitive structural confirmation of biphenyl derivatives, CAS 644964-51-2 serves as a characterized reference material with a fully assigned 1H NMR spectrum and a unique exact mass of 318.16198 g/mol . Its spectroscopic and mass spectrometric signatures are unambiguously distinct from simpler analogs such as 4-ethoxybiphenyl, enabling its use as a system suitability standard for LC-MS/MS and NMR methods where multiple biphenyl species may be present. Procurement of this specific compound—rather than a generic biphenyl reference—ensures method specificity validation can be performed with a structurally complex, dual-substituted representative.

Hydrophobic-Target Screening Library Component for Drug Discovery

With a computed XLogP3 of 5.7 and a TPSA of only 18.46 Ų , CAS 644964-51-2 belongs to the high-lipophilicity, low-polarity chemical space associated with membrane-permeable and CNS-penetrant compounds. In contrast to more polar biphenyl analogs such as 4-ethoxy-4'-hydroxybiphenyl (TPSA 29.5 Ų) [1], this compound's physicochemical profile makes it suitable for inclusion in focused screening libraries targeting intracellular or membrane-bound targets where passive diffusion is a prerequisite for hit identification. Its dual-substitution scaffold also provides SAR expansion opportunities not present in mono-substituted screening deck members.

Synthetic Intermediate for Complex Biphenyl-Based Chemical Probes

The presence of the 2-[(2-methylphenoxy)methyl] group provides a functional handle for further chemical elaboration via electrophilic aromatic substitution or cross-coupling reactions . Unlike 4-ethoxybiphenyl, which offers limited synthetic diversification points, CAS 644964-51-2 can serve as a late-stage intermediate for generating biphenyl derivatives with tailored properties. Procurement of this specific intermediate enables chemists to access a more functionally dense biphenyl scaffold without requiring multi-step synthesis from simpler starting materials, reducing synthetic step count and improving overall yield in probe development programs.

Method Development Standard for Reversed-Phase Chromatography with Extreme Retention

The high computed LogP of 5.7 predicts strong retention on C18 reversed-phase columns, making CAS 644964-51-2 a suitable test probe for evaluating column lot consistency, mobile phase optimization, and system performance at the extreme hydrophobic end of the separation range. Its retention behavior will be markedly different from that of lower-LogP analogs like 4-cyano-4'-ethoxybiphenyl (XLogP 3.6) , allowing chromatographers to benchmark separation efficiency across a wide polarity window when both compounds are used as co-injected standards.

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